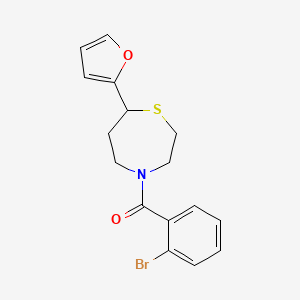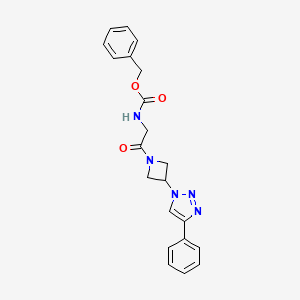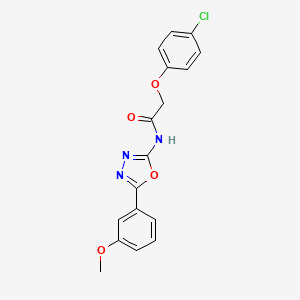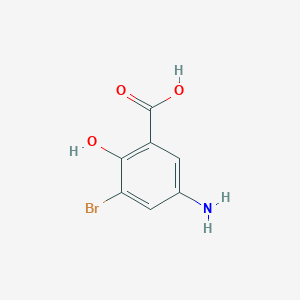![molecular formula C13H12F3N5OS B2965882 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine CAS No. 2097901-34-1](/img/structure/B2965882.png)
1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, a pyridine ring, a trifluoromethyl group, and a piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiadiazol-3-yl group might be introduced via a reaction with a suitable precursor . The trifluoromethyl group could be introduced using a trifluoromethylation reagent . The piperazine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiadiazole and pyridine rings are aromatic and planar, while the piperazine ring is aliphatic and puckered .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the thiadiazole ring might undergo electrophilic substitution reactions, while the pyridine ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it might have a high boiling point due to the presence of several polar groups .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- The development of novel compounds featuring thiadiazole and piperazine units has been a significant area of research. Compounds incorporating these motifs have been explored for their potential as receptor agonists or antagonists, highlighting the importance of these structures in medicinal chemistry. For example, amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been identified as potent 5-HT1A receptor agonists and antagonists, showcasing selective affinity for 5-HT1A receptors over other receptor types (Sabb et al., 2001).
Antimicrobial Activity
- Piperazine analogues, including 1,3,4-thiadiazole rings, have been synthesized and tested for antimicrobial effects against bacteria such as Vibrio cholera and Bacillus subtilis. These studies suggest that compounds with these core structures exhibit capable antimicrobial activities, offering potential avenues for developing new antibacterial agents (Kumar et al., 2021).
Synthesis of Heterocyclic Compounds
- Research into the synthesis of s-triazine-based thiazolidinones as antimicrobial agents involves constructing complex molecules that include piperazine units. These compounds have been evaluated against a range of bacteria and fungi, highlighting the broad-spectrum potential of such structures in addressing microbial resistance (Patel et al., 2012).
Biological Activity and Evaluation
- The exploration of 1,3,4-thiadiazole amide derivatives containing piperazine for their biological activities has led to the identification of compounds with inhibitory effects on specific bacteria. Such research underscores the versatility of these chemical frameworks in generating biologically active molecules (Xia, 2015).
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5OS/c14-13(15,16)10-2-1-9(7-17-10)12(22)21-5-3-20(4-6-21)11-8-18-23-19-11/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKYYENQYBXGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,4'-bipyridin]-4-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2965802.png)



![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)


![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)
![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)